Tetra-tert-butylstannane
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Overview
Description
Tetra-tert-butylstannane is an organotin compound with the chemical formula Sn(C(CH₃)₃)₄ It is a tetrahedral molecule where a central tin atom is bonded to four tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetra-tert-butylstannane can be synthesized through the reaction of tin tetrachloride (SnCl₄) with tert-butyl lithium (LiC₄H₉) in an ether solvent. The reaction typically proceeds as follows:
SnCl4+4LiC4H9→Sn(C4H9)4+4LiCl
The reaction is carried out under an inert atmosphere to prevent the oxidation of the reactants and products. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Tetra-tert-butylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and tert-butyl radicals.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tert-butyl groups can be substituted with other organic groups or halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and tert-butyl radicals.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin halides and other substituted organotin compounds.
Scientific Research Applications
Tetra-tert-butylstannane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: Organotin compounds, including this compound, are studied for their potential biological activity and toxicity.
Medicine: Research is ongoing to explore the potential use of organotin compounds in medicinal chemistry, particularly in the development of anticancer agents.
Industry: this compound is used in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tetra-tert-butylstannane involves its interaction with various molecular targets. The tert-butyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions. The tin atom can form coordination complexes with other molecules, affecting their chemical properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
Tetraethylstannane (Sn(C₂H₅)₄): Similar to tetra-tert-butylstannane but with ethyl groups instead of tert-butyl groups.
Tetramethylstannane (Sn(CH₃)₄): Contains methyl groups instead of tert-butyl groups.
Tetra-n-butylstannane (Sn(C₄H₉)₄): Contains n-butyl groups instead of tert-butyl groups.
Uniqueness
This compound is unique due to the bulky tert-butyl groups, which provide significant steric hindrance. This steric effect can influence the compound’s reactivity, making it less prone to certain types of reactions compared to its smaller alkyl-substituted counterparts. This property can be advantageous in specific applications where selective reactivity is desired.
Properties
CAS No. |
83236-77-5 |
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Molecular Formula |
C16H36Sn |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
tetratert-butylstannane |
InChI |
InChI=1S/4C4H9.Sn/c4*1-4(2)3;/h4*1-3H3; |
InChI Key |
LIDJYNDVGWJNQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Sn](C(C)(C)C)(C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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